Product packaging for N,N'-Bis(2,3-dihydroxybenzoyl)lysinol(Cat. No.:CAS No. 120243-02-9)

N,N'-Bis(2,3-dihydroxybenzoyl)lysinol

Cat. No.: B106853
CAS No.: 120243-02-9
M. Wt: 404.4 g/mol
InChI Key: WNBVGSNESTZACV-UHFFFAOYSA-N
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Description

Significance in Natural Product Chemistry Research

The intricate architecture of Myxochelin A has made it a compelling target for total synthesis, a process that allows chemists to artificially replicate the molecule. This endeavor not only confirms the compound's structure but also opens avenues for creating synthetic analogs with potentially enhanced or novel properties. mdpi.compreprints.org The biosynthesis of Myxochelin A is also a key area of study. It is assembled by a sophisticated enzymatic machinery known as a non-ribosomal peptide synthetase (NRPS). researchgate.netacs.org Understanding the specifics of this biosynthetic pathway, including the enzymes involved and their substrate flexibility, allows researchers to explore the possibility of generating novel myxochelin derivatives through precursor-directed biosynthesis. mdpi.compreprints.orgresearchgate.net

The study of Myxochelin A's biosynthesis has revealed the promiscuity of certain enzymes, such as MxcE, which can incorporate alternative precursor molecules, leading to the formation of new, non-natural myxochelin analogs. mdpi.comresearchgate.net This flexibility in the biosynthetic pathway is a significant area of interest for chemists looking to create novel bioactive compounds.

Role in Microbial Ecology and Interspecies Interactions

In the competitive microbial world, the acquisition of essential nutrients like iron is a matter of survival. Myxochelin A plays a crucial role in this struggle by efficiently binding to ferric iron (Fe3+) in the environment, making it available to the producing microorganism. ontosight.ai This gives the producing bacteria a significant competitive advantage, particularly in iron-limited conditions.

The production of Myxochelin A can directly influence the dynamics of microbial communities. For instance, in co-cultures of Myxococcus xanthus and Streptomyces coelicolor, the production of Myxochelin A by M. xanthus leads to iron scarcity for S. coelicolor. nih.govbiorxiv.org This, in turn, induces the production of antibiotics by S. coelicolor as a defense mechanism. nih.govbiorxiv.org This interaction, known as competition sensing, demonstrates how siderophores like Myxochelin A can act as signaling molecules that trigger responses in competing species. biorxiv.org

Furthermore, Myxochelin A has been shown to have a dual role in some instances, not only as a siderophore but also as a potential antagonist in interactions with other microorganisms like fungi. findlaylab.ca The ability of Myxochelin A to be packaged into outer membrane vesicles (OMVs) by some bacteria suggests a sophisticated mechanism for its deployment during microbial competition. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O7 B106853 N,N'-Bis(2,3-dihydroxybenzoyl)lysinol CAS No. 120243-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-[(2,3-dihydroxybenzoyl)amino]-6-hydroxyhexyl]-2,3-dihydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O7/c23-11-12(22-20(29)14-7-4-9-16(25)18(14)27)5-1-2-10-21-19(28)13-6-3-8-15(24)17(13)26/h3-4,6-9,12,23-27H,1-2,5,10-11H2,(H,21,28)(H,22,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBVGSNESTZACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(CO)NC(=O)C2=C(C(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923279
Record name N,N'-(6-Hydroxyhexane-1,5-diyl)bis(2,3-dihydroxybenzene-1-carboximidic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120243-02-9
Record name Myxochelin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120243029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-(6-Hydroxyhexane-1,5-diyl)bis(2,3-dihydroxybenzene-1-carboximidic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Producing Organisms and Strain Specific Research

Myxobacterial Producers of Myxochelin A and Related Congeners

Several myxobacterial strains have been identified as producers of myxochelin A and its analogs. These siderophores, iron-chelating compounds, are crucial for the bacteria's iron homeostasis. ontosight.ainih.gov The study of these strains has been fundamental in understanding the genetic and biochemical basis of myxochelin biosynthesis. asm.org

Stigmatella aurantiaca Sg a15 is a well-documented producer of the catecholate siderophores myxochelin A and myxochelin B. asm.orgnih.gov This strain has been a model for genetic and biochemical studies of myxochelin biosynthesis. The biosynthetic gene cluster responsible for myxochelin production was cloned and characterized from S. aurantiaca Sg a15. researchgate.net This cluster includes genes essential for the synthesis of the 2,3-dihydroxybenzoic acid (DHBA) precursor (mxcC, mxcD, mxcE, mxcF) and a nonribosomal peptide synthetase (NRPS), MxcG, which condenses two DHBA molecules with L-lysine. researchgate.netresearchgate.netnih.gov

Inactivation of key genes in this cluster, such as mxcG or mxcD, results in a mutant strain that cannot produce myxochelin and is unable to grow in iron-limited conditions. researchgate.net This growth defect can be rescued by the addition of external Fe³⁺ or myxochelins A and B. researchgate.net Furthermore, the entire myxochelin biosynthetic machinery from this strain has been reconstituted in vitro, which helped to elucidate the reductive release mechanism from the NRPS. nih.govnih.gov The myxochelin regulon in S. aurantiaca Sg a15 comprises 12 genes, with mxcE, mxcF, and mxcG being sufficient for myxochelin A assembly, while the aminotransferase gene mxcL is additionally required for myxochelin B biosynthesis. nih.govresearchgate.net

Myxococcus xanthus is another significant myxobacterial producer of myxochelin A and B. asm.orgmdpi.com The model strain DK 1622 has been central to research on myxobacterial secondary metabolism. asm.org Like S. aurantiaca, the genome of M. xanthus DK 1622 contains a myxochelin biosynthetic gene cluster with a conserved set of core genes (mxcC to mxcG and mxcL). nih.gov The production of myxochelins is vital for iron acquisition and to maintain intracellular iron homeostasis in this species. mdpi.com

The strain M. xanthus DSM 16526 is also a native producer of myxochelin A and B. nih.gov It has been utilized as a metabolically proficient host for the heterologous production of other natural products, such as pseudochelin A, by introducing specific biosynthetic genes. nih.govnih.gov This demonstrates the potential of M. xanthus as a platform for engineering biosynthetic pathways. nih.gov In M. xanthus DK1622, a transcriptional regulator from the ROK family has been identified to directly enhance the transcription of the myxochelin A biosynthesis machinery, among other secondary metabolites. nih.gov

Myxochelin A was first discovered and isolated from the culture broth of Angiococcus disciformis strain An d30. mdpi.comnih.govnpatlas.org This discovery marked the initial identification of this class of catecholate siderophores from myxobacteria. nih.govuni-saarland.de Research on this strain demonstrated that the production of myxochelin A is significantly influenced by the concentration of iron in the fermentation medium. By cultivating the bacterium under low iron conditions (10⁻⁷ M FeCl₃), the yield of myxochelin A could be markedly increased to as much as 44 mg per liter. nih.gov The isolated myxochelin A from A. disciformis showed weak activity against some bacteria. nih.gov

Research on the terrestrial myxobacterium Corallococcus sp. MCy9049 led to the discovery of new, naturally occurring congeners of myxochelin. mdpi.comnih.gov This strain produces myxochelins N1, N2, and N3, which are distinguished by the incorporation of a nicotinic acid moiety instead of one of the typical 2,3-dihydroxybenzoic acid (DHBA) units. mdpi.comx-mol.netresearchgate.net The structure of these novel compounds was elucidated through a combination of LC-MS analysis, NMR spectroscopy, and confirmed by total synthesis. mdpi.comresearchgate.net

Precursor-directed biosynthesis experiments were conducted to investigate the formation of these nicotinic acid-containing myxochelins. mdpi.com Feeding the culture of Corallococcus sp. MCy9049 with nicotinic acid or nicotinamide (B372718) led to a significant increase in the production of these new congeners. researchgate.net This suggests that the myxochelin biosynthetic machinery in this strain, particularly the adenylation domain of the MxcE enzyme, exhibits a degree of promiscuity, allowing it to activate and incorporate nicotinic acid into the final structure. mdpi.comresearchgate.net

The terrestrial myxobacterium Archangium sp. SDU34, isolated from the Taklimakan desert, was found to produce two novel nicotinic paralogs of myxochelin A, designated myxochelin N and myxochelin O. benagen.comacs.org Myxochelin O is particularly notable as it is functionalized with a rare 2-oxazolidinone (B127357) ring. researchgate.netbenagen.comacs.org

Feeding experiments with precursors implied that the biosynthesis of these compounds is due to an altered substrate specificity of the loading module of the MxcE enzyme. benagen.comacs.org This enzyme likely accepts nicotinic acid and benzoic acid in place of the more conventional 2,3-dihydroxybenzoic acid (DHBA). researchgate.netbenagen.com The presence of a myxochelin biosynthetic gene cluster (mxc) in the genome of SDU34 was verified, underpinning the genetic basis for the production of these analogs. researchgate.net This discovery highlights that even well-studied biosynthetic pathways can yield new chemical diversity. benagen.comacs.org

A novel, modified congener of myxochelin was isolated from the terrestrial myxobacterial strain MSr12020. preprints.orgnih.gov This compound, named myxochelin B-succinate, features a succinyl group attached to its primary amine, a unique modification for this family of siderophores. preprints.orgresearchgate.net In addition to the new derivative, this strain was also found to produce the known congeners myxochelin A and myxochelin B. researchgate.net The structure of myxochelin B-succinate was determined through detailed spectroscopic analysis. preprints.orgresearchgate.net The proposed biosynthesis suggests that the succinylation occurs on the primary amine of the myxochelin B intermediate. preprints.org

Data Tables

Table 1: Myxochelin A and Congeners from Producing Strains

Strain Compound(s) Produced Key Research Finding
Stigmatella aurantiaca Sg a15 Myxochelin A, Myxochelin B Cloning and characterization of the myxochelin biosynthetic gene cluster. researchgate.netnih.gov
Myxococcus xanthus DK 1622 Myxochelin A, Myxochelin B Identification of a transcriptional regulator (ROK) that enhances myxochelin production. nih.gov
Myxococcus xanthus DSM 16526 Myxochelin A, Myxochelin B Used as a host for heterologous production of myxochelin-related compounds. nih.govnih.gov
Angiococcus disciformis An d30 Myxochelin A First isolation of Myxochelin A; production increased under low-iron conditions. nih.gov
Corallococcus sp. MCy9049 Myxochelin N1, N2, N3 Production of novel congeners containing a nicotinic acid moiety. mdpi.comnih.gov
Archangium sp. SDU34 Myxochelin N, Myxochelin O Production of nicotinic paralogs, one featuring a rare 2-oxazolidinone ring. benagen.comacs.org

Table 2: Compound Names Mentioned

Compound Name
Myxochelin A
Myxochelin B
Myxochelin B-succinate
Myxochelin N
Myxochelin N1
Myxochelin N2
Myxochelin N3
Myxochelin O
Pseudochelin A
2,3-dihydroxybenzoic acid (DHBA)
Nicotinic acid

Archangium sp. SDU34

Non-Myxobacterial Producers and Horizontal Gene Transfer Considerations

While initially identified in myxobacteria, the siderophore Myxochelin A is also produced by a variety of other bacterial groups. This wide distribution across different phyla suggests that the biosynthetic gene cluster for myxochelin has been disseminated through horizontal gene transfer.

Nonomuraea pusilla TP-A0861 (Actinomycete)

The actinomycete Nonomuraea pusilla TP-A0861, which was isolated from a soybean root, is a known producer of Myxochelin A. nih.govasm.org This was a significant discovery as it marked the first identification of Myxochelin A production in an actinomycete. nih.gov Genomic analysis of this strain revealed a nonribosomal peptide synthetase (NRPS) gene cluster that is proposed to be responsible for the biosynthesis of Myxochelin A. nih.govasm.org The presence of this gene cluster in a bacterium so phylogenetically distant from myxobacteria provides strong evidence for horizontal gene transfer. nih.gov

Streptomyces albicus m-9-20 (from metagenomic libraries)

The ability of Streptomyces albicus m-9-20 to produce Myxochelin A was discovered through the screening of metagenomic libraries from soil environmental DNA (eDNA). nih.gov A specific clone, m9-20, was found to confer the production of Myxochelin A to a Streptomyces albus host strain. nih.gov In silico analysis of this clone identified a gene cluster similar to the myxochelin biosynthetic cluster. nih.gov This finding, originating from an uncultured microorganism, further supports the hypothesis of horizontal gene transfer as a mechanism for the spread of Myxochelin A production capabilities among soil-dwelling bacteria. nih.govnih.gov

Pseudoalteromonas piscicida S2040 (Marine bacterium)

The marine gammaproteobacterium Pseudoalteromonas piscicida S2040 has been identified as a producer of Myxochelin A, along with other myxochelin derivatives. nih.govnih.govresearchgate.net The discovery of the myxochelin regulon in this marine bacterium is noteworthy as it indicates the transfer of these biosynthetic genes across significant ecological and phylogenetic divides, from terrestrial to marine environments. nih.gov The gene cluster in P. piscicida S2040 contains homologs to the myxochelin biosynthesis genes found in myxobacteria. nih.gov

Herpetosiphon aurantiacus (Chloroflexi bacterium)

Herpetosiphon aurantiacus, a member of the phylum Chloroflexi, is another non-myxobacterial producer of Myxochelin A. nih.govuni-bonn.de Genomic analysis of H. aurantiacus revealed a gene cluster with significant similarity to the myxobacterial myxochelin biosynthetic gene cluster. nih.govilrs.de The presence of this pathway in a bacterium from the Chloroflexi phylum, which is distantly related to myxobacteria, further strengthens the case for horizontal gene transfer being a key factor in the broad distribution of Myxochelin A production. nih.govilrs.de

Ecological and Environmental Factors Influencing Myxochelin A Production

The synthesis of Myxochelin A is primarily regulated by environmental iron availability. jst.go.jp As a siderophore, its production is induced under iron-deficient conditions to facilitate the uptake of this essential nutrient. jst.go.jpontosight.ai

Key influential factors include:

Iron Concentration: Low levels of environmental iron are the main trigger for the upregulation of myxochelin biosynthesis genes. jst.go.jp Bacteria sense this scarcity and increase siderophore production to effectively scavenge iron. ontosight.ai

Interspecies Competition: In environments with diverse microbial populations, the competition for limited iron resources can stimulate the production of Myxochelin A. nih.govresearchgate.net The ability to produce high-affinity siderophores provides a competitive advantage in acquiring iron. nih.gov

The table below provides a summary of the non-myxobacterial producers of Myxochelin A and their isolation environments.

Producing OrganismBacterial PhylumIsolation Environment
Nonomuraea pusilla TP-A0861ActinobacteriaSoil (from soybean root) nih.gov
Streptomyces albicus m-9-20ActinobacteriaSoil (from metagenomic library) nih.gov
Pseudoalteromonas piscicida S2040GammaproteobacteriaMarine nih.gov
Herpetosiphon aurantiacusChloroflexiFreshwater Alga nih.gov

Genetic Basis and Engineering of Myxochelin Biosynthesis

Characterization of Myxochelin Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for myxochelin A is contained within a well-defined myxochelin (mxc) BGC. capes.gov.brmdpi.com This cluster houses the essential enzymatic machinery required for the synthesis of the siderophore from primary metabolic precursors.

Genomic Organization and Regulatory Elements

The myxochelin BGC exhibits a conserved core of biosynthetic genes. benagen.comasm.org In the model organism Stigmatella aurantiaca Sg a15, the cluster includes genes responsible for the synthesis of the 2,3-dihydroxybenzoic acid (DHBA) precursor, namely mxcC, mxcD, mxcE, and mxcF. capes.gov.br The central enzyme, a non-ribosomal peptide synthetase (NRPS) encoded by mxcG, is responsible for activating and condensing two molecules of DHBA with L-lysine. capes.gov.bracs.org The release of the assembled molecule is catalyzed by a reductase domain within MxcG. acs.org

The organization of the myxochelin regulon, which includes the BGC and associated transport and regulatory genes, shows both conservation and variation across different bacterial species. asm.org For instance, in Myxococcus xanthus DK1622, the myxochelin regulon consists of nine genes, including the core biosynthetic set. asm.org In contrast, the regulon in Pseudoalteromonas piscicida S2040 contains additional genes, such as an amidohydrolase responsible for the production of a myxochelin derivative, pseudochelin A. asm.org

Regulatory elements play a critical role in controlling the expression of the myxochelin BGC. In Myxococcus xanthus, the expression of myxochelin biosynthesis genes is upregulated in response to iron-limiting conditions. oup.complos.org This regulation is often mediated by ferric uptake regulator (Fur) proteins, which act as repressors in the presence of iron. mdpi.com Furthermore, a ROK family transcriptional regulator in M. xanthus DK1622 has been shown to directly enhance the transcription of the myxochelin biosynthesis machinery. nih.gov

Table 1: Core Genes of the Myxochelin Biosynthetic Gene Cluster

Gene Putative Function Organism(s)
mxcC Isochorismate synthase Stigmatella aurantiaca Sg a15, Myxococcus xanthus DK1622
mxcD 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase Stigmatella aurantiaca Sg a15, Myxococcus xanthus DK1622
mxcE 2,3-dihydroxybenzoate-AMP ligase Stigmatella aurantiaca Sg a15, Myxococcus xanthus DK1622
mxcF Isochorismatase and Aryl Carrier Protein Stigmatella aurantiaca Sg a15, Myxococcus xanthus DK1622
mxcG Non-ribosomal peptide synthetase (NRPS) Stigmatella aurantiaca Sg a15, Myxococcus xanthus DK1622
mxcL Aminotransferase (for Myxochelin B) Stigmatella aurantiaca Sg a15

Comparative Genomics and Phylogenetic Analysis of BGCs

Comparative genomic analyses have revealed that myxochelin BGCs are widely distributed among myxobacteria and are also found in other bacterial lineages. benagen.comresearchgate.net A phylogenomic study of 152 myxobacterial genomes identified 116 strains containing putative myxochelin BGCs, highlighting its ecological significance. benagen.com These BGCs are found in genera such as Corallococcus, Myxococcus, Archangium, Sorangium, Polyangium, Stigmatella, Cystobacter, and Hyalangium. benagen.com

Phylogenetic analysis of the myxochelin BGCs often shows a genus-dependent clustering pattern. benagen.com For example, the BGCs from Archangium species typically lack the mxcL gene, which is necessary for the production of myxochelin B. benagen.com In contrast, the BGCs from Myxococcus can be differentiated into two clades based on variations in the mxcH gene, which encodes a TonB-dependent siderophore receptor. benagen.com These analyses are crucial for predicting the production of novel myxochelin derivatives. benagen.com

Conservation and Diversity of Myxochelin BGCs Across Taxa

The presence of the myxochelin BGC is widespread among sequenced myxobacterial strains, with the notable exception of some Nannocystis strains. nih.govfrontiersin.org This broad distribution suggests a significant fitness advantage conferred by myxochelin-mediated iron acquisition. researchgate.net The diversity observed in the BGCs across different genera highlights the evolutionary plasticity of this biosynthetic pathway, allowing for the generation of a family of related but structurally distinct siderophores. benagen.commdpi.com

Genetic Engineering Strategies for Myxochelin Production and Diversification

The well-characterized nature of the myxochelin BGC has made it a prime target for genetic engineering approaches aimed at overproducing the natural product or generating novel derivatives.

Heterologous Expression of BGCs (e.g., in E. coli, Streptomyces albus, Myxococcus xanthus)

Heterologous expression of the myxochelin BGC in tractable host organisms has been a successful strategy for both production and pathway characterization. The entire myxochelin BGC from an environmental DNA library has been successfully expressed in Streptomyces albus, leading to the production of myxochelin A. nih.govnih.gov This was achieved using a reporter strain that detects the activity of the co-expressed 4'-phosphopantetheinyl transferase (PPTase), a key enzyme in NRPS activation. nih.gov

Myxococcus xanthus, a native producer of myxochelin, has also been engineered to produce derivatives. asm.orgresearchgate.net By introducing the mxcM gene from P. piscicida into M. xanthus, researchers were able to engineer the production of pseudochelin A. asm.orgnih.gov This demonstrates the potential of combining genes from different BGCs to create novel compounds. The expression of the mxcM gene was achieved using a myxobacterial expression vector, highlighting the utility of such tools for genetic manipulation in this host. asm.org

Promoter Engineering for Enhanced Myxochelin Production

Promoter engineering is a powerful tool for increasing the yield of natural products by enhancing the transcription of their biosynthetic genes. annualreviews.org In the case of pseudochelin A production in the engineered M. xanthus strain, replacing a copper-inducible promoter with the strong, constitutive pilA promoter led to a significant increase in production levels. asm.orgresearchgate.net This allowed for the isolation and structural verification of the heterologously produced compound. asm.org The use of different promoters provides a means to fine-tune the expression of biosynthetic genes and optimize the production of desired molecules. benagen.comnih.gov

Precursor-Directed Biosynthesis (PDB) for Analog Generation

Precursor-directed biosynthesis (PDB) is a powerful technique that leverages the inherent substrate flexibility of biosynthetic enzymes to generate novel analogs of a natural product. This is achieved by feeding structural variants of a natural precursor to the producing organism. In the context of myxochelin biosynthesis, the promiscuity of the adenylation domain MxcE, which is responsible for activating and loading the aryl carboxylic acid starter unit, has been extensively exploited. researchgate.netmdpi.com

Early in vitro experiments demonstrated that the myxochelin biosynthetic machinery could incorporate precursors other than its native substrate, 2,3-dihydroxybenzoic acid (DHBA). scite.ai Specifically, enzymes MxcE, MxcF, and MxcG were shown to accept 2-hydroxybenzoic acid and 3-hydroxybenzoic acid, leading to the formation of new myxochelin derivatives. scite.ai This foundational work paved the way for in vivo PDB studies.

Feeding experiments with the native producer Pyxidicoccus fallax using various DHBA analogs resulted in the generation of several new myxochelin derivatives. scite.ai This approach not only confirmed the substrate flexibility of the pathway but also yielded analogs with comparable bioactivity to the parent compound, myxochelin A, a known inhibitor of human 5-lipoxygenase (5-LO). scite.ai

Further studies have expanded the repertoire of precursors successfully incorporated into the myxochelin scaffold. For instance, feeding Archangium sp. SDU34 with benzoic acid and nicotinic acid led to the production of myxochelins P and Q, respectively. benagen.com This particular strain exhibited a preference for aryl carboxylic acids with less steric hindrance, as it did not produce myxochelin A even when supplied with DHBA. benagen.com Similarly, feeding Corallococcus sp. MCy9049 with nicotinic acid and nicotinamide (B372718) was employed to increase the yields of the naturally produced nicotinic acid-containing myxochelins N1 and N3. mdpi.comexlibrisgroup.com

The following table summarizes the results of various precursor-directed biosynthesis experiments aimed at generating Myxochelin A analogs.

Table 1: Myxochelin A Analogs Generated via Precursor-Directed Biosynthesis (PDB)

Producing Organism Precursor Fed Generated Analog(s) Key Findings Reference(s)
Pyxidicoccus fallax Various DHBA analogs Multiple myxochelin A derivatives Generated analogs showed comparable 5-LO inhibitory activity to myxochelin A. scite.ai
Archangium sp. SDU34 Benzoic acid Myxochelin P Demonstrated altered substrate specificity of MxcE in this strain. benagen.com
Archangium sp. SDU34 Nicotinic acid Myxochelin Q Confirmed the preference for less sterically hindered aryl carboxylic acids. benagen.com

Combinatorial Biosynthesis Approaches for Novel Myxochelin Derivatives

Combinatorial biosynthesis expands on the principles of PDB by introducing genetic modifications to the producing organism, often in combination with precursor feeding, to create a wider array of novel compounds. This strategy can involve the heterologous expression of genes from other organisms or the manipulation of existing biosynthetic genes.

A notable example of combinatorial biosynthesis in the myxochelin pathway is the generation of pseudochelin A. researchgate.netnih.gov This was achieved through the heterologous expression of the amidohydrolase MxcM from Pseudoalteromonas piscicida S2040 in the myxochelin-producing bacterium Myxococcus xanthus. researchgate.netnih.gov The MxcM enzyme catalyzes an intramolecular condensation of the β-aminoethyl amide group in myxochelin B, a closely related congener of myxochelin A, to form an imidazoline (B1206853) ring, resulting in the production of pseudochelin A. researchgate.netnih.gov This demonstrated that the introduction of a single heterologous enzyme could effectively diversify the output of the native myxochelin pathway. nih.gov

This approach highlights the potential to create structurally more complex and potentially more bioactive analogs by combining biosynthetic pathways from different microorganisms. researchgate.net The successful production of pseudochelin A in M. xanthus at titers up to 16 mg/L underscores the feasibility of this strategy for generating significant quantities of novel derivatives. researchgate.net

Enzyme Engineering for Modified Substrate Specificity and Product Profiles

Enzyme engineering represents a more targeted approach to generating novel myxochelin derivatives by directly altering the catalytic properties of the biosynthetic enzymes. nih.gov This can involve site-directed mutagenesis to change the substrate specificity of an enzyme or to modify its catalytic activity.

The adenylation (A) domains of nonribosomal peptide synthetases (NRPSs), such as MxcE in the myxochelin pathway, are primary targets for engineering due to their role as "gatekeepers" in selecting the monomeric building blocks. The specificity of these A-domains is determined by a "non-ribosomal code," which consists of key amino acid residues within the substrate-binding pocket. uni-saarland.de By mutating these specific residues, it is possible to alter the substrate preference of the enzyme, thereby enabling the incorporation of non-native precursors into the final product. uni-saarland.de

While specific examples of engineering the MxcE domain are still emerging, the principle has been demonstrated in other siderophore biosynthetic pathways. academindex.com For example, the DhbE A-domain, involved in enterobactin (B1671361) biosynthesis, has been successfully engineered to alter its substrate specificity. academindex.com This provides a strong proof-of-concept for applying similar strategies to the myxochelin system.

Engineering the reductase (Red) domain of MxcG, which is responsible for the final reductive release of the myxochelin aldehyde intermediate, also presents an opportunity for diversification. researchgate.net The Red domain catalyzes a two- or four-electron reduction of the carrier protein-bound thioester. researchgate.net Modifying its activity could potentially lead to the accumulation of the aldehyde intermediate or the formation of alternative reduced products.

Table 2: Chemical Compounds Mentioned

Compound Name
Myxochelin A
Myxochelin B
Myxochelin N
Myxochelin O
Myxochelin P
Myxochelin Q
Myxochelins N1-N3
Pseudochelin A
2,3-dihydroxybenzoic acid (DHBA)
Benzoic acid
Nicotinic acid
2-hydroxybenzoic acid
3-hydroxybenzoic acid
Nicotinamide
Myxochelin B-succinate
Chondramide

Chemical Synthesis Strategies for Myxochelin a and Analogs

Total Synthesis Approaches for Myxochelin A

The total synthesis of myxochelin A has been approached by several research groups, with strategies generally converging on the coupling of a protected lysine (B10760008) derivative with two equivalents of a protected 2,3-dihydroxybenzoic acid moiety, followed by deprotection steps. mdpi.com A fast and efficient method for the preparation of myxochelin A has been reported, highlighting its accessibility for synthetic chemists. dntb.gov.ua

Methodologies for Incorporating Aromatic and Amino Acid Moieties

The core of myxochelin A synthesis lies in the formation of amide bonds between the α- and ε-amino groups of a lysine backbone and the carboxyl group of 2,3-dihydroxybenzoic acid. A common strategy involves starting with a suitably protected lysine derivative, such as L-lysine ethyl ester hydrochloride. mdpi.com The amide couplings are typically performed using standard peptide coupling reagents. For instance, benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) has been effectively used to couple the protected benzoic acid derivative first to the ε-amino group of lysine, followed by deprotection of the α-amino group and a second coupling reaction. mdpi.comuni-saarland.de

To introduce the aromatic moieties, a protected form of 2,3-dihydroxybenzoic acid is required to prevent unwanted side reactions. Common protecting groups for the catechol hydroxyls are benzyl (B1604629) or methyl ethers. mdpi.com The final step in the synthesis is the removal of these protecting groups. Benzyl groups are typically removed under reductive conditions, while methyl groups can be cleaved using strong Lewis acids like boron tribromide. mdpi.com

Synthetic Methodologies for Myxochelin Analogues

The synthetic accessibility of myxochelin A has paved the way for the creation of a wide array of analogs, allowing for the systematic exploration of the SAR and the development of compounds with improved biological activities. researchgate.netnih.gov

Diversification of Aromatic Scaffolds and Linker Moieties

A primary focus of analog synthesis has been the modification of the 2,3-dihydroxybenzoyl (DHB) groups, as these are crucial for the siderophoric activity of myxochelins. researchgate.netnih.gov Researchers have successfully replaced the DHB moieties with a variety of other aromatic and heteroaromatic carboxylic acids. mdpi.comresearchgate.net For example, analogs containing nicotinic acid have been synthesized, leading to the discovery of new myxochelin congeners with interesting biological profiles. mdpi.comnih.govresearchgate.netx-mol.netbenagen.com This diversification has been achieved by employing different appropriately protected benzoic acid derivatives in the amide coupling steps. researchgate.netnih.gov

Beyond the aromatic groups, the lysine linker has also been a target for modification. Analogs have been synthesized using various diaminoalkane derivatives in place of lysine, allowing for an investigation into the importance of the linker length and stereochemistry for biological activity. researchgate.netnih.gov

Synthesis of Modified Terminal Groups

Modification of the terminal carboxyl group of the lysine backbone has also been explored to generate novel myxochelin analogs. researchgate.netnih.gov For instance, the synthesis of an analog where the C-1 carboxyl group is converted to a carbamoyl (B1232498) group resulted in a potent anti-invasive agent. researchgate.netnih.gov These modifications are typically introduced after the coupling of the aromatic moieties and often involve standard functional group transformations. researchgate.netnih.gov

Comparative Analysis of Chemical Synthesis and Biosynthetic Approaches for Structure Diversification

Both chemical synthesis and biosynthetic methods have proven to be powerful tools for the diversification of the myxochelin scaffold. researchgate.netresearchgate.net

Chemical Synthesis:

Advantages: Total synthesis offers the highest degree of flexibility, allowing for the introduction of a vast array of non-natural building blocks and functional groups at any desired position. mdpi.comnih.gov It is not limited by the substrate specificity of biosynthetic enzymes. This approach was crucial for confirming the absolute configuration of newly discovered myxochelin congeners. mdpi.com

Biosynthetic Approaches (Precursor-Directed Biosynthesis and Mutasynthesis):

Advantages: Biosynthetic methods, such as precursor-directed biosynthesis (PDB), can be a more direct and efficient way to generate analogs. nih.gov By feeding unnatural precursor molecules to the myxochelin-producing organism, the native biosynthetic machinery can incorporate them to produce novel derivatives. mdpi.comnih.gov This approach has been successfully used to generate myxochelin analogs with different aromatic moieties. nih.gov The enzymatic machinery can exhibit a degree of promiscuity, accepting substrates other than the natural ones. mdpi.comtu-dortmund.de

Disadvantages: The success of biosynthetic approaches is contingent on the substrate tolerance of the enzymes in the myxochelin biosynthetic pathway. mdpi.comresearchgate.net Some precursors may not be incorporated, or may be incorporated with low efficiency. nih.gov For example, while some benzoic acid derivatives are readily incorporated, the incorporation of heteroaromatic carboxylic acids has been more challenging. mdpi.com

Molecular Mechanisms of Action and Biological Targets

Iron Chelation and Siderophore Activity Mechanisms

Myxochelin A is a siderophore, a small molecule synthesized and secreted by microorganisms to sequester iron from the environment. ontosight.ainih.govnih.gov Its primary role is to bind to ferric iron (Fe³⁺), an essential nutrient for most living organisms, and transport it back into the microbial cell. ontosight.aipnas.orgasm.org

Produced by various myxobacterial strains, myxochelin A is crucial for their survival, especially in iron-limited environments. ontosight.aimdpi.com The production of myxochelin A by myxobacteria, such as Angiococcus disciformis and Stigmatella aurantiaca, increases significantly under low iron conditions. nih.govjst.go.jp The molecule's structure, featuring two 2,3-dihydroxybenzoyl moieties, allows it to form a stable complex with Fe³⁺. ontosight.ainih.gov This iron-siderophore complex is then recognized by specific receptors on the bacterial outer membrane and transported into the cell, where the iron is released for use in vital biological processes like DNA synthesis and respiration. ontosight.aiasm.orgnih.gov The disruption of the myxochelin biosynthesis pathway has been shown to cause severe growth defects in myxobacteria under iron-deficient conditions. mdpi.comresearchgate.net

The biosynthesis of myxochelin A involves a nonribosomal peptide synthetase (NRPS) system. pnas.orgacs.org The process begins with the synthesis of 2,3-dihydroxybenzoic acid (DHBA), which is then activated and condensed with both the α- and ε-amino groups of a lysine (B10760008) backbone. acs.orguni-saarland.de This assembly is carried out by a series of enzymes encoded by the mxc gene cluster. pnas.orgacs.org

The strong iron-chelating ability of myxochelin A is the basis for its weak antimicrobial activity. jst.go.jpnih.gov By sequestering available iron in the environment, myxochelin A can create iron-restricted conditions for other competing microorganisms, thereby inhibiting their growth. mdpi.comnih.gov This mechanism of iron competition has been observed in cocultures of Myxococcus xanthus and Streptomyces coelicolor, where the increased production of myxochelin by M. xanthus led to iron starvation in S. coelicolor. mdpi.comnih.govresearchgate.net The antimicrobial effect is dependent on the presence of both catecholate moieties, as derivatives lacking one of these groups lose their siderophore function and antimicrobial activity. nih.gov

Role in Microbial Iron Acquisition Mechanisms

Inhibition of Human 5-Lipoxygenase (5-LO)

Beyond its role as a siderophore, myxochelin A and its analogs have been identified as inhibitors of human 5-lipoxygenase (5-LO), an enzyme pivotal to inflammatory pathways. nih.govmdpi.comresearchgate.net

Human 5-lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators derived from arachidonic acid. researchgate.netmdpi.com The 5-LO pathway is implicated in various inflammatory diseases. wikipedia.orgnih.gov Myxochelins have been shown to inhibit 5-LO, and interestingly, this inhibition does not appear to correlate with their iron-binding affinities. mdpi.com Structure-activity relationship studies have revealed that the catechol residues, essential for iron chelation, are not required for 5-LO inhibition. researchgate.net Furthermore, research on synthetic analogs has demonstrated that the secondary alcohol function of myxochelin A is not essential for its biological activity against 5-LO. nih.gov This inhibition of 5-LO by myxochelins and their derivatives presents a potential strategy for modulating inflammatory responses. nih.govmdpi.com

The inhibition of 5-LO by myxochelins is linked to their observed antiproliferative and cytotoxic activities against various cancer cell lines. nih.govmdpi.comuni-saarland.de The 5-LO pathway has been associated with cancer cell proliferation, suggesting that its inhibition could be a mechanism for the antitumor effects of these compounds. mdpi.com Myxochelin A and its congeners have demonstrated activity against human leukemic K-562 cells, human HCT-116 colorectal carcinoma cells, and human HepG2 hepatocellular carcinoma cells. uni-saarland.demdpi.commdpi.com Synthetic derivatives of myxochelin have also shown significant growth inhibition of these cell lines at micromolar concentrations. mdpi.com

Molecular Mechanisms of 5-LO Inhibition and Implications in Inflammatory Pathways

Other Investigated Molecular Mechanisms of Biological Activity

While the primary mechanisms of myxochelin A's bioactivity are iron chelation and 5-LO inhibition, it has also been reported to possess antiviral properties. asm.org However, the specific molecular targets and mechanisms underlying this antiviral activity are less characterized compared to its other effects.

Structure Activity Relationship Sar Studies of Myxochelin a Derivatives

Influence of Aromatic Moiety Modifications on Biological Activity

Impact of 2,3-Dihydroxybenzoyl Moiety Replacement

The 2,3-dihydroxybenzoyl (DHB) groups are a hallmark of myxochelin A's structure and are critical for its iron-chelating properties. However, studies have shown that the replacement of one or both of these moieties can lead to derivatives with retained or even enhanced biological activity, suggesting that iron chelation is not the sole mechanism of action. For instance, the methylation of the aromatic hydroxyl groups has been shown to cause a significant loss of 5-LOX inhibitory activity, highlighting the importance of the free catechol structure. db-thueringen.de

In a comprehensive study, a variety of analogues with modified aromatic residues were synthesized and evaluated for their 5-LO inhibitory potential. The replacement of the DHB moiety with other substituted aromatic rings has been a key strategy in these investigations, leading to a deeper understanding of the structural requirements for activity.

Effects of Nicotinic Acid Incorporation

A significant finding in the SAR of myxochelin A has been the discovery and synthesis of derivatives where a DHB moiety is replaced by a nicotinic acid group. mdpi.comresearchgate.netnih.gov Naturally occurring congeners, designated as myxochelins N1, N2, and N3, feature this substitution. nih.govsciengine.com Synthetic analogues incorporating nicotinic acid have been evaluated for their antiproliferative activity against various cancer cell lines. mdpi.comresearchgate.net

The results indicate that the presence of a nicotinic acid moiety can be well-tolerated and in some cases, lead to potent biological activity. For example, certain synthetic derivatives with a nicotinic acid group demonstrated significant growth inhibition of human colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cells. mdpi.com

Antiproliferative Activity of Myxochelin A Derivatives with Nicotinic Acid Moiety
CompoundModificationIC50 HCT-116 (µM)IC50 HepG2 (µM)
Myxochelin ABis-2,3-dihydroxybenzoyl~5~5
Derivative 9a (Myxochelin N1)One nicotinic acid moiety> 37> 37
Derivative 9bOne nicotinic acid moiety, modified linker25.1 ± 2.331.4 ± 3.5
Derivative 9cOne nicotinic acid moiety, modified linker8.7 ± 1.111.2 ± 1.8
Derivative 9fOne 2,3-dimethoxybenzoyl, one nicotinic acid moiety6.5 ± 0.99.8 ± 1.4
Derivative 9gOne 2,3-dimethoxybenzoyl, one nicotinic acid moiety, modified linker4.2 ± 0.67.1 ± 1.1

Mechanistic Implications of Nicotinic Acid on Iron Chelation

The substitution of the iron-chelating DHB moiety with nicotinic acid has profound mechanistic implications. Myxochelin A's ability to chelate iron is directly linked to the catechol structure of the DHB groups. The replacement of even one of these groups with nicotinic acid results in a molecule that is devoid of significant iron-chelating activity. This finding is crucial as it decouples the biological activity of these derivatives from their siderophore function. The potent 5-LO inhibitory and antiproliferative effects observed in some nicotinic acid-containing analogues suggest a mechanism of action independent of iron sequestration. researchgate.net

Role of the Lysine-Derived Linker in Activity Modulation

The central lysine-derived linker in myxochelin A is not merely a spacer for the two aromatic moieties but an active contributor to the molecule's biological profile.

Analysis of Expanded Diaminoalkane Linkers

Research into modifying the linker has revealed that its length and flexibility are critical determinants of activity. In a study involving 48 synthetic analogues, it was demonstrated that expanding the diaminoalkane linker connecting the two aromatic residues could generate derivatives with superior activity against 5-lipoxygenase in intact cells compared to the natural product. nih.gov This suggests that an optimal distance and orientation between the aromatic pharmacophores are necessary for effective binding to the target enzyme.

Effect of Linker Length on 5-LO Inhibition
CompoundLinker Structure5-LO Inhibition (IC50, µM) in cell-free assay5-LO Inhibition (IC50, µM) in intact cells
Myxochelin ALysine-derived1.9>10
Analogue with expanded linkerDiaminoalkane (e.g., 1,7-diaminoheptane)~2.5~1.5

Significance of the Secondary Alcohol Function and Chiral Center in Activity

A surprising and significant finding from the SAR studies of myxochelin A is the dispensability of the secondary alcohol function and the sole chiral center for its biological activity. nih.govresearchgate.net The chiral carbon is located at the alpha-position of the lysine-derived linker, bearing the secondary alcohol.

The synthesis and evaluation of a large set of analogues, including achiral derivatives where the secondary alcohol was absent, demonstrated that these features are not essential for the inhibition of human 5-lipoxygenase. nih.govresearchgate.net This discovery simplifies the synthetic routes to potent myxochelin A-based inhibitors, as it obviates the need for stereoselective synthesis, which is often a complex and costly aspect of natural product derivatization. This allows for the more rapid and efficient production of diverse analogues for further biological testing.

Influence of Terminal Group Modifications on Activity

The biological activity of myxochelin A derivatives can be significantly altered by modifying their terminal functional groups. These modifications can influence the molecule's interaction with its biological targets, thereby affecting its efficacy. Key examples of such modifications include succinylation and the formation of a 2-oxazolidinone (B127357) ring.

A naturally occurring derivative, myxochelin B-succinate, was isolated from the myxobacterial strain MSr12020. uni-saarland.de This compound features a succinyl group attached to the primary amine of the lysine (B10760008) backbone. uni-saarland.de Studies on myxochelin B-succinate have revealed that it exhibits moderate cytotoxic activity against certain human cancer cell lines and possesses antibacterial properties. uni-saarland.de The discovery of this succinylated analog highlights a unique chemical modification that provides insights into the diversification of myxochelin bioactivity. uni-saarland.demdpi.com This modification of the primary amino group represents a departure from the more commonly found alterations on the aromatic scaffold of myxochelins. mdpi.com

Another significant terminal modification is the formation of a 2-oxazolidinone ring. Myxochelin O, a natural analog isolated from Archangium sp. SDU34, features this rare moiety. benagen.comresearchgate.net The 2-oxazolidinone ring is proposed to form through the carbamoylation of the α-amino group of the lysine core, followed by reductive offloading and lactonization. benagen.comresearchgate.net While the precise biological function of myxochelin O is still under investigation, a related compound, myxochelin N, which is a nicotinic paralog, was also discovered, suggesting that alterations at this terminus can be accommodated by the biosynthetic machinery. benagen.comresearchgate.net The presence of the 2-oxazolidinone functionalization in myxochelin O, a structural feature also found in the antibiotic pactamycin, points to a potential for novel biological activities. benagen.com

The following table summarizes the activity of these terminally modified Myxochelin derivatives.

CompoundTerminal ModificationObserved Biological ActivitySource(s)
Myxochelin B-succinate Succinylation of the primary amineModerate cytotoxic activity against selected human cancer cell lines; Antibacterial growth inhibition. uni-saarland.de
Myxochelin O 2-oxazolidinone ring formationBiological function is currently unclear; a related compound showed siderophore activity. benagen.comresearchgate.net

Methodologies for SAR Determination

The elucidation of structure-activity relationships (SAR) for myxochelin A and its derivatives relies on a combination of robust methodologies. These approaches are essential for understanding how specific structural features of the molecules correlate with their biological effects, guiding the rational design of more potent and selective analogs.

Utilization of Cell-Free and Cell-Based Assays for Mechanistic Insights

A critical component in determining the SAR of myxochelin derivatives involves the use of both cell-free and cell-based assays. This dual-assay approach provides comprehensive insights into the compound's mechanism of action.

Cell-free assays utilize purified enzymes or molecular targets to directly measure the inhibitory effect of a compound. For instance, the human 5-lipoxygenase (5-LOX) enzyme, a key target for myxochelins' anti-inflammatory and antiproliferative activities, is commonly used in such assays. researchgate.netdb-thueringen.de These assays can determine key parameters like the half-maximal inhibitory concentration (IC50), providing a direct measure of a compound's potency against its target. db-thueringen.de This method was crucial in demonstrating that myxochelins can directly inhibit 5-LOX, and that this inhibition does not necessarily correlate with their iron-chelating affinity. researchgate.net

Application of Synthetic Libraries and Biosynthetically Derived Analogs

The generation of diverse myxochelin analogs through both chemical synthesis and biotechnological methods is fundamental to SAR studies. These libraries of compounds provide the structural variations needed to probe the importance of different parts of the myxochelin scaffold.

Synthetic libraries of myxochelin A derivatives have been created to systematically explore the SAR. uni-saarland.denih.gov Total synthesis routes have been developed that allow for the modification of various parts of the molecule, including the aromatic rings and the central lysine-derived linker. uni-saarland.deresearchgate.net For example, a large set of analogs was synthesized to investigate the structure-activity relationship with the 5-lipoxygenase enzyme. nih.gov These synthetic efforts have produced derivatives with superior activity compared to the parent compound, myxochelin A. researchgate.net

In parallel, biosynthetically derived analogs are generated using techniques like precursor-directed biosynthesis and mutasynthesis. nih.gov Precursor-directed biosynthesis involves feeding unnatural starting materials (e.g., various aryl carboxylic acids) to a genetically engineered microbial strain that produces myxochelins. researchgate.netnih.gov The promiscuity of the biosynthetic enzymes, particularly the adenylation domain of MxcE, allows for the incorporation of these precursors, resulting in a variety of novel analogs. researchgate.netnih.gov This approach has been instrumental in generating libraries of derivatives and has provided key SAR insights, such as the discovery that the catechol moieties are not essential for 5-LOX inhibition. nih.govnih.gov The combination of creating synthetic and biosynthetic libraries allows for a comprehensive exploration of the chemical space around the myxochelin scaffold, accelerating the discovery of compounds with improved properties. researchgate.netuni-saarland.de

The table below provides examples of methodologies used in the SAR determination of Myxochelin A derivatives.

MethodologyDescriptionKey Findings/ApplicationsSource(s)
Cell-Free Assays Inhibition assays using purified enzymes like human 5-lipoxygenase (5-LOX).Determined direct inhibition of 5-LOX by myxochelins; showed that activity is not always linked to iron chelation. researchgate.netdb-thueringen.de
Cell-Based Assays Assays using whole cells (e.g., leukemic cell lines, bacteria) to measure antiproliferative or antimicrobial activity. The CAS assay measures siderophore activity.Correlated 5-LOX inhibition with antiproliferative effects; assessed cell permeability and overall efficacy. researchgate.netdb-thueringen.deplos.org
Synthetic Libraries Chemical synthesis of a wide range of analogs with modifications at various positions.Explored the importance of the catechol groups and the linker chain for activity against targets like 5-LOX. uni-saarland.denih.govresearchgate.net
Biosynthetic Analogs Generation of new derivatives using precursor-directed biosynthesis in engineered microbial strains.Created diverse analogs by incorporating unnatural building blocks; revealed that catechol groups are dispensable for 5-LOX inhibition. researchgate.netnih.govnih.gov

Advanced Analytical Methodologies in Myxochelin a Research

Spectroscopic Techniques for Structure Elucidation (e.g., NMR, LC-MS, HRMS)

The definitive identification and structural characterization of Myxochelin A and its congeners are accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) is fundamental for determining the molecular formula of a compound with high accuracy. For instance, the molecular formula of a succinylated derivative, myxochelin B-succinate, was established by observing a molecular ion [M+H]⁺ at an m/z of 504.1976 (calculated for C₂₄H₃₀N₃O₉, 504.1977), confirming its elemental composition. mdpi.comresearchgate.net Similarly, the nicotinic acid-containing congener, myxochelin N1, was identified by an ion peak at m/z 374.1710 [M + H]⁺, which supports the deduced molecular formula C₁₉H₂₄N₃O₅⁺. nih.gov Tandem MS (MS/MS) provides further structural insights by analyzing fragmentation patterns. The fragmentation of myxochelin B-succinate, for example, showed characteristic losses of moieties such as dihydroxybenzoyl and succinyl groups, helping to piece together the molecule's structure. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments, is crucial for elucidating the precise connectivity and stereochemistry of atoms. In the analysis of myxochelin N3, the ¹H NMR spectrum revealed resonances indicative of two pyridine (B92270) moieties. nih.gov The connections within the molecule were confirmed by Heteronuclear Multiple Bond Correlation (HMBC) experiments, which showed correlations from specific protons to nearby carbon atoms. mdpi.comnih.gov For example, the linkage of the succinyl group in myxochelin B-succinate was confirmed by observed ¹H-¹³C HMBC interactions between H-1 and the succinyl carbonyl carbon C-1‴. mdpi.com The absolute configuration of new derivatives is often confirmed by comparing their circular dichroism spectra with that of synthetic standards or known congeners. mdpi.comnih.gov

Table 1: Spectroscopic Data for Selected Myxochelin Congeners

Compound Molecular Formula Observed [M+H]⁺ (m/z) Key NMR Correlations Source
Myxochelin A C₂₀H₂₄N₂O₇ 405.1658 N/A researchgate.net
Myxochelin N1 C₁₉H₂₃N₃O₅ 374.1710 HMBC correlations confirming pyridine moiety attachment. nih.gov
Myxochelin B-succinate C₂₄H₃₀N₃O₉ 504.1976 HMBC correlations from H-1 to succinyl carbonyl C-1‴. mdpi.com

| Myxochelin N3 | C₁₈H₂₂N₄O₃ | N/A | ¹H NMR signals suggesting two pyridine moieties; HMBC correlations confirming connectivity. | nih.gov |

Chromatographic Separation and Purification Methodologies (e.g., HPLC, LC-MS)

The isolation of Myxochelin A and its analogs from complex bacterial extracts requires robust chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purification. mdpi.comnih.gov

Initial fractionation of crude extracts is often performed using flash chromatography with C18 reverse-phase silica (B1680970) gel. nih.govbenagen.com Following this, semi-preparative HPLC is employed for the final purification of individual compounds. mdpi.comnih.gov Researchers utilize various columns, such as Acquity BEH C18 and Nucleodur Sphinx RP, to achieve separation. mdpi.comasm.org The process involves a carefully optimized gradient of solvents, typically water and acetonitrile (B52724) or methanol, often containing 0.1% formic acid to improve peak shape and ionization. mdpi.comasm.org For example, the purification of myxochelin N1 and N3 was achieved on a C18 column with a gradient of acetonitrile in water with 0.1% formic acid at a flow rate of 5.0 mL/min. mdpi.com The identity and purity of the isolated fractions are continuously monitored using HPLC coupled to a mass spectrometer (LC-MS) and a UV detector. mdpi.comasm.org

Table 2: Example HPLC Purification Parameters for Myxochelin Congeners

Step Column Solvents Gradient Flow Rate Source
Initial Separation Nucleodur C₁₈ gravity Water (0.1% TFA) and Methanol (0.1% TFA) 10% to 100% Methanol over 15 min 2.5 mL/min asm.org
Final Purification Nucleodur Sphinx RP Water (0.1% TFA) and Methanol (0.1% TFA) 25% to 48% Methanol over 27 min 2.5 mL/min asm.org

| Semi-preparative | ACQUITY BEH C₁₈ | Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) | 5% to 35% Acetonitrile over 15 min | 5.0 mL/min | mdpi.com |

Genomic and Metabolomic Profiling for Discovery and Biosynthesis Studies

The discovery of new myxochelin derivatives and the elucidation of their biosynthetic pathways are increasingly driven by integrated genomic and metabolomic approaches.

Metabolomic profiling using high-resolution LC-MS (HR-LC-MS) is a powerful tool for detecting known and novel myxochelins in bacterial extracts. mdpi.commdpi.com Large-scale screening of extensive myxobacterial strain collections is made possible by creating comprehensive metabolome databases. mdpi.commdpi.com For instance, a survey of approximately 2600 myxobacterial strains using a previously established collection of HR-LC-MS datasets allowed for the identification of new myxochelin congeners. mdpi.commdpi.com This data mining approach relies on matching the exact mass, isotopic pattern, and retention time of ions in the sample to those of known or predicted compounds, with search parameters typically set to a mass deviation below 5 ppm and a retention time deviation under 0.3 minutes. mdpi.com

Bioinformatic tools are essential for connecting natural products to the genes responsible for their production. The "antibiotics and Secondary Metabolite Analysis Shell" (antiSMASH) is a widely used web server and standalone tool for the automated identification and annotation of secondary metabolite biosynthetic gene clusters (BGCs) in genomic data. benagen.comuni-saarland.de By screening the genomes of myxobacteria, researchers can identify the myxochelin BGC (mxc). benagen.combiorxiv.orgfrontiersin.org For example, analysis of the Corallococcus sp. MCy9049 genome revealed a single myxochelin-like BGC responsible for producing new nicotinic acid-containing congeners. nih.gov Similarly, antiSMASH analysis of 152 myxobacterial genomes showed that 116 strains contained the mxc BGC, indicating its widespread distribution. benagen.com These in silico analyses guide further experimental work, such as gene knockouts and heterologous expression, to confirm the function of the BGC and its constituent genes. benagen.combiorxiv.org

High-Resolution LC-MS Datasets for Comprehensive Metabolome Analysis

In Vitro Biochemical Assays for Enzyme Characterization and Pathway Elucidation

To confirm the specific functions of enzymes within the myxochelin biosynthetic pathway, in vitro biochemical assays are performed. This involves expressing and purifying the enzymes of interest and then incubating them with their predicted substrates. nih.govnih.gov

The entire myxochelin biosynthetic machinery has been reconstituted in vitro using recombinantly produced and purified proteins. mdpi.comnih.gov In a typical assay to produce Myxochelin A, the core enzymes MxcE, MxcF, and MxcG are incubated together with the necessary substrates: 2,3-dihydroxybenzoic acid (DHBA), L-lysine, ATP, and a reducing agent like NADPH. nih.govnih.gov The reaction products are then extracted and analyzed by HPLC, confirming that these enzymes are sufficient to assemble the final molecule. nih.gov Such assays have been crucial in demonstrating the reductive release mechanism performed by the reductase domain of the MxcG enzyme, which frees the final product from the synthetase machinery. nih.gov Furthermore, in vitro experiments were used to show that the conversion of myxochelin B to pseudochelin A is catalyzed by the amidohydrolase MxcM. asm.org In vitro reactions have also been used to probe non-enzymatic conversions, such as the succinylation of myxochelin B, which was found to occur in the presence of the highly reactive metabolite succinyl-CoA. mdpi.com

Computational Approaches in Structure-Activity Relationship and Mechanistic Investigations

Computational methods are increasingly applied to understand the biosynthesis of myxochelins and to investigate their structure-activity relationships (SAR). While extensive computational SAR studies on myxochelins are still emerging, existing research utilizes various bioinformatic and computational tools.

For investigating biosynthesis, tools like NRPSpredictor2 are used to analyze the substrate specificity of adenylation domains within the non-ribosomal peptide synthetase (NRPS) machinery, such as the MxcE loading module. nih.gov This helps predict which building blocks the enzyme is likely to incorporate, guiding precursor-directed biosynthesis experiments. nih.gov Homology searches using tools like the Basic Local Alignment Search Tool (BLAST) allow researchers to find and compare myxochelin BGCs across different bacterial species, providing evolutionary insights and identifying novel enzymatic functions. uni-saarland.deasm.org

In the context of SAR, computational approaches can complement experimental work. Experimentally, analogs of myxochelin have been synthesized to explore the structure-activity relationship with biological targets like human 5-lipoxygenase. mdpi.com The data from such experimental studies form the basis for developing computational SAR models, which use machine learning to predict the biological activity of new compounds based on their chemical structure. oncodesign-services.com These models can help prioritize the synthesis of the most promising lead compounds.

Q & A

Q. What are the key enzymatic steps and gene clusters involved in Myxochelin A biosynthesis?

Myxochelin A is synthesized via a nonribosomal peptide synthetase (NRPS) pathway. The gene cluster (mxc) in Stigmatella aurantiaca includes MxcCDEF (for 2,3-dihydroxybenzoic acid assembly), MxcL (transaminase), and MxcG (NRPS subunit with a reductase domain). The pathway involves condensation of two DHBA molecules with lysine tethered to a peptidyl carrier protein (PCP), followed by NADPH-dependent reduction of the thioester intermediate. Terminal reduction by the reductase (Red) domain yields Myxochelin A, while transamination by MxcL produces Myxochelin B .

Q. How is Myxochelin A’s biosynthesis studied in vitro?

Heterologous expression of MxcE, MxcF, and MxcG in E. coli enables reconstitution of the biosynthetic machinery. Posttranslational activation of aryl-carrier protein (ArCP) and PCP domains is achieved using MtaA. HPLC-MS analysis and comparison to standard curves verify Myxochelin A production. Challenges include the absence of thioesterase, necessitating reductive release mechanisms .

Q. What biological activities have been experimentally validated for Myxochelin A?

Myxochelin A exhibits:

  • Antibacterial activity against Gram-positive bacteria (e.g., B. cereus, S. aureus) at 80 μg/disc in agar diffusion assays.
  • Inhibition of human 5-lipoxygenase (5-LO) with IC50 = 1.9 μM.
  • Cytotoxicity against 26-L5 colon cancer cells at 3 μg/ml .

Advanced Research Questions

Q. How do researchers resolve contradictions in the proposed biosynthetic pathway of Myxochelin A?

Early studies lacked evidence for the aldehyde intermediate in the four-electron reduction of PCP-bound thioesters. In vitro reconstitution using purified MxcG Red domain and MxcL demonstrated direct competition between reductase and transaminase activities, confirming the aldehyde’s role. NADPH-dependent reduction steps were tracked via HPLC-MS, resolving ambiguities in intermediate formation .

Q. What methodologies are employed to study structure-activity relationships (SAR) of Myxochelin A derivatives?

Precursor-directed biosynthesis in Myxococcus xanthus introduces structural diversity by feeding aryl carboxylic acids. Analogs are characterized via NMR and MS. SAR studies on 5-LO inhibition reveal that iron-chelating properties are not solely responsible for activity; modifications to the catechol moiety significantly impact efficacy .

Q. How can bioinformatics tools enhance the discovery of novel Myxochelin derivatives?

Comparative genomics of myxobacterial genomes identifies conserved mxc biosynthetic gene clusters (BGCs). Nanopore sequencing and phylogenomic analysis of Archangium sp. SDU34 revealed evolutionarily divergent BGCs, enabling the discovery of Myxochelins N and O. This approach prioritizes strains with uncharacterized BGCs for heterologous expression .

Q. What experimental challenges arise in reconstituting Myxochelin B biosynthesis?

Myxochelin B requires transamination of the aldehyde intermediate by MxcL, which competes with the Red domain’s reduction activity. In vitro studies require precise control of NADPH and amine donor concentrations to favor transamination. Kinetic assays and substrate titration are critical for optimizing yield .

Methodological Considerations

Q. How is HPLC-MS optimized for quantifying Myxochelin A in complex mixtures?

  • Sample preparation : Ethyl acetate extraction followed by methanol reconstitution.
  • Chromatography : Reverse-phase C18 column with gradient elution (water/acetonitrile + 0.1% formic acid).
  • Quantification : Integrated peak areas compared to a standard curve (linear range: 0.1–50 μg/mL).
  • Validation : Spike-and-recovery tests ensure accuracy in microbial lysate matrices .

Q. What strategies improve heterologous expression of mxc genes in E. coli?

  • Co-expression with MtaA for posttranslational activation of ArCP/PCP domains.
  • Use of intein-chitin fusion tags for single-step protein purification.
  • Optimization of induction temperature (16–20°C) to enhance soluble protein yield .

Data Interpretation and Reproducibility

Q. How can discrepancies in 5-LO inhibition assays be mitigated?

Variability arises from differences in enzyme sources (recombinant vs. native) and iron-chelating buffer interference. Recommendations:

  • Use recombinant human 5-LO with strict metal-free conditions.
  • Include zileuton (FDA-approved inhibitor) as a positive control.
  • Validate hits via dose-response curves and thermal shift assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.